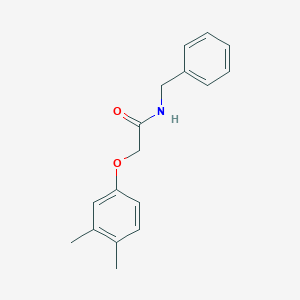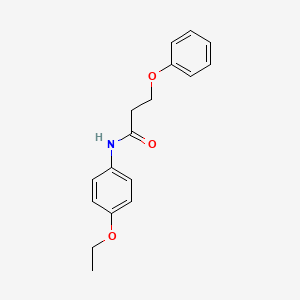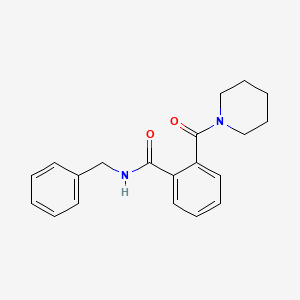
N-benzyl-2-(1-piperidinylcarbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-benzyl-2-(1-piperidinylcarbonyl)benzamide involves the reaction of substituted benzoic acids with piperidine, among other methods. A notable example includes the synthesis of piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, where substituting the benzamide with a bulky moiety in the para position led to increased activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for enhanced activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure and spectroscopic studies, including FT-IR, FT-Raman, NMR, and crystallography, provide insights into the geometric and electronic characteristics of these compounds. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by comprehensive spectroscopic investigations, revealing the molecule's conformational preferences and structural features, which are crucial for understanding its reactivity and interaction with biological targets (Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives can be influenced by substituents on the benzamide and piperidine moieties. For example, the introduction of an akyl or phenyl group at the nitrogen atom significantly enhances activity, as demonstrated in the synthesis of anti-acetylcholinesterase inhibitors (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are determined by their molecular configurations. X-ray crystallography has been employed to elucidate the crystal structures of benzamide derivatives, providing valuable information for the design of compounds with desired physical and chemical properties (Wu et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on the synthesis, reactivity, and potential applications of these compounds in medicinal chemistry highlight their significance in the development of new therapeutic agents. The chemical structure influences their interaction with biological systems, as seen in the synthesis and evaluation of benzamide derivatives for anti-fatigue effects, demonstrating the compounds' potential as bioactive molecules (Wu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives have been synthesized for various scientific applications, including their use as allosteric modulators of the AMPA receptor. These derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized using substituted benzoic acids and piperidine, morpholine, or pyrrolidine. Their crystal structures were obtained by recrystallization, and characterized via FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography, showing potential for identifying binding sites for modulators of the AMPA receptor (Wu et al., 2014).
Medical Imaging
In the field of medical imaging, this compound derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential to visualize primary breast tumors in humans through sigma receptor scintigraphy. These compounds preferentially bind to sigma receptors, which are overexpressed on breast cancer cells, indicating their potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been evaluated for serotonin 4 (5-HT(4)) receptor agonist activity, showing potential for improving gastrointestinal motility. These studies involved the synthesis of derivatives and testing their ability to contract the isolated guinea-pig ascending colon, highlighting the derivatives' favorable pharmacological profiles for gastrointestinal motility and superior oral bioavailability (Sonda et al., 2003).
Antifungal and Antibacterial Applications
This compound derivatives and their metal complexes have been synthesized and characterized for their antifungal activity against pathogens responsible for significant plant diseases. These studies demonstrated the compounds' potential as effective antifungal agents, with specific derivatives showing enhanced activity compared to others (Weiqun et al., 2005).
Additionally, benzamide derivatives and their copper and cobalt complexes have been evaluated for antibacterial activity against various bacterial strains. These studies revealed that the metal complexes exhibited better activities than the free ligands and standard antibiotics, suggesting their potential use in combating bacterial infections (Khatiwora et al., 2013).
Eigenschaften
IUPAC Name |
N-benzyl-2-(piperidine-1-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJLPOWANBHNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
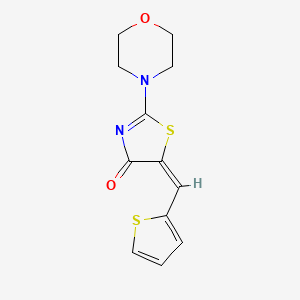
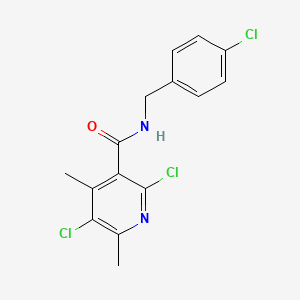
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)
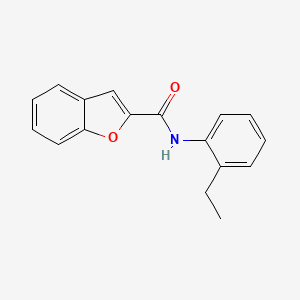
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)
![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)
![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)
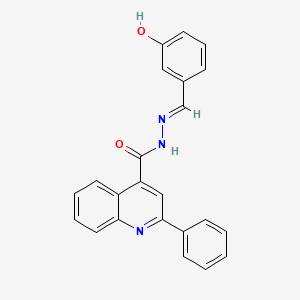
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)
